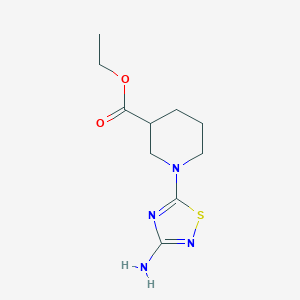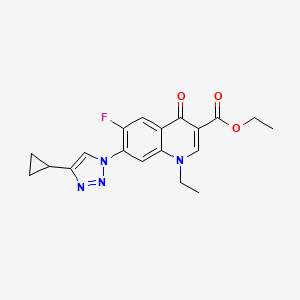
N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chloroacetyl group attached to a benzohydrazide moiety, which is further substituted with two methyl groups at the 3 and 5 positions of the benzene ring
作用機序
Target of Action
Compounds with similar structures, such as local anesthetics, are known to act on nerve endings or around nerve trunks, and are combined with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide likely interacts with its targets in a manner similar to other acetylating agents. Acetyl chloride, a highly reactive acylating agent, is known to react with primary amines and amino acids to form amide derivatives . This reaction takes place under weakly basic conditions in the presence of sodium acetate and/or triethyl amine .
Biochemical Pathways
It’s worth noting that the mode of thioether macrocyclization of peptides containing an n-terminal 2-chloroacetyl group has been extensively studied . This process leads to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides , which could potentially affect various biochemical pathways.
Result of Action
The acetylation of primary amines and amino acids can result in the formation of amide derivatives . These derivatives can have various biological activities, depending on their structure and the nature of the amine or amino acid involved.
Action Environment
The action, efficacy, and stability of N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide can be influenced by various environmental factors. For instance, the acetylation reaction carried out by acetyl chloride is known to take place in an environmentally benign brine solution . This reaction is buffered due to the presence of sodium acetate, which reacts with the hydrogen chloride (HCl) liberated during the reaction to form acetic acid in situ .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide typically involves the reaction of 3,5-dimethylbenzohydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or under mild heating to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Condensation reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or under mild heating.
Condensation reactions: Aldehydes and ketones are used as reagents, with the reactions often performed in the presence of an acid catalyst such as acetic acid or hydrochloric acid.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are substituted hydrazides, depending on the nucleophile used.
Condensation reactions: The major products are hydrazones and hydrazides.
Oxidation and reduction: The major products are oxides or amines, respectively.
科学的研究の応用
N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological research: It is employed in the study of enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.
Industrial applications: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
類似化合物との比較
N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide can be compared with other similar compounds, such as:
N-(2-chloroacetyl)-beta-alanine: This compound also contains a chloroacetyl group but is attached to a beta-alanine moiety.
2-chloro-N-arylacetamides: These compounds have a similar chloroacetyl group but are attached to various aryl groups.
The uniqueness of N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide lies in its specific substitution pattern on the benzene ring, which can influence its reactivity and applications compared to other chloroacetyl derivatives.
特性
IUPAC Name |
N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-8(2)5-9(4-7)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNKETZQJFTRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate](/img/structure/B6461841.png)
![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)
![2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461852.png)

![methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate](/img/structure/B6461868.png)

![2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461873.png)
![2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461880.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine](/img/structure/B6461888.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine](/img/structure/B6461895.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine](/img/structure/B6461902.png)
![1-(3,5-dimethylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B6461906.png)
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B6461907.png)
